

Application Notes: Lanthanum Chloride and Lanthanide-Based Compounds as Contrast Agents

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Compound of Interest

Compound Name: *Lanthanum chloride*

Cat. No.: *B239357*

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **lanthanum chloride** and related lanthanide compounds as contrast agents in specific imaging techniques.

Introduction

Lanthanide elements, a series of 15 metallic elements from lanthanum (La) to lutetium (Lu), possess unique physicochemical properties that make them suitable for various biomedical applications.[1][2] Their significant magnetic moments and high atomic numbers have led to their exploration as contrast agents for Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), respectively.[3][4] Furthermore, their distinct luminescent properties are harnessed in advanced fluorescence and optical imaging.[5][6] While Gadolinium (Gd) is the most clinically established lanthanide for MRI contrast agents, research into other lanthanides, including lanthanum, is expanding to develop safer and more versatile imaging probes.[7][8]

Lanthanum itself, particularly in the form of lanthanum oxide (La_2O_3) nanoparticles or lanthanum carbonate (used as a phosphate binder), demonstrates significant potential as a CT contrast agent due to its high X-ray attenuation capabilities.[4][9][10] This document outlines the principles, applications, and experimental protocols for utilizing lanthanum-based compounds in these imaging modalities.

Mechanism of Action

Magnetic Resonance Imaging (MRI): Paramagnetic lanthanide ions, such as Gd(III), Dy(III), and Ho(III), function as MRI contrast agents by altering the relaxation times of water protons in their vicinity.[3][11]

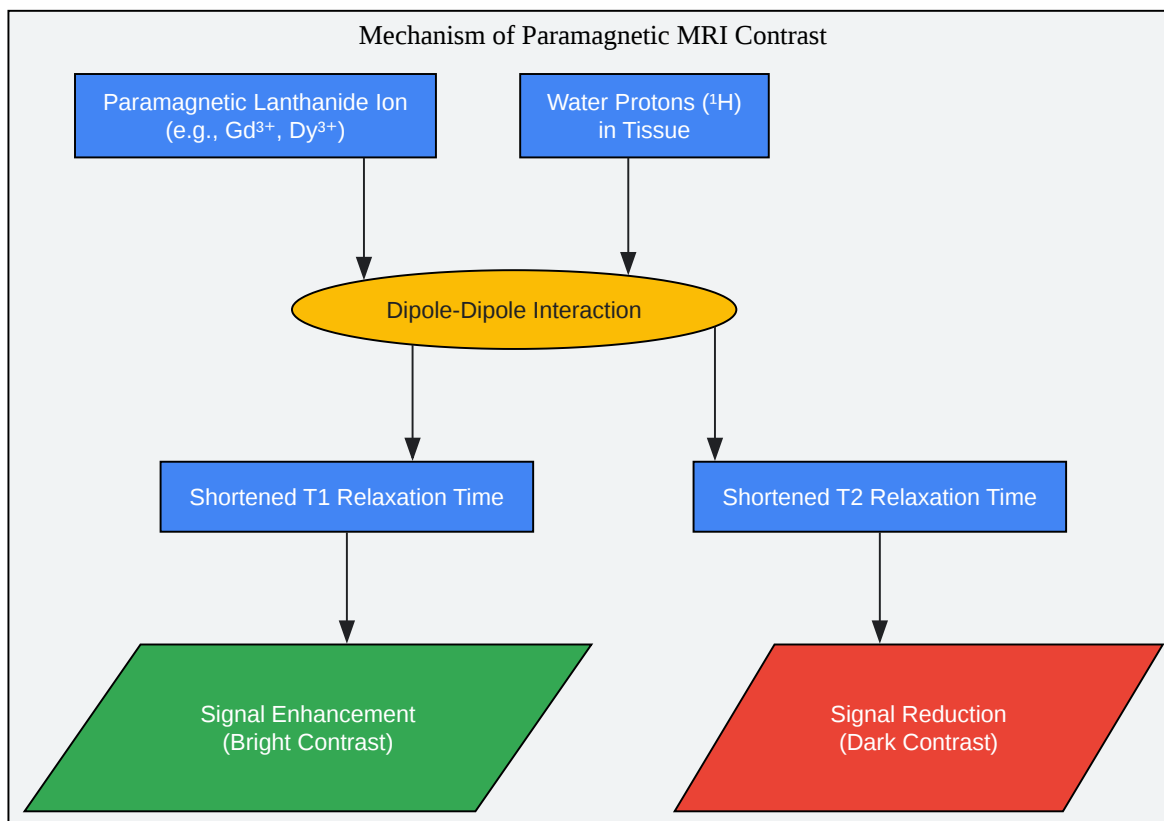
- T1 Contrast Agents (Positive Contrast): These agents, typically based on Gd(III), primarily shorten the spin-lattice (T1) relaxation time of water protons, resulting in a brighter signal in T1-weighted images.[12] The effectiveness is measured by relaxivity (r1), with higher values indicating better contrast enhancement at lower concentrations.[12]
- T2 Contrast Agents (Negative Contrast): Agents based on lanthanides like Dy, Ho, and Tb shorten the spin-spin (T2) relaxation time, leading to a darker signal in T2-weighted images. [3]

Computed Tomography (CT): The effectiveness of a CT contrast agent is dependent on its ability to attenuate X-rays, which is directly related to the atomic number (Z) and electron density of its constituent elements. Lanthanides have high atomic numbers (La, Z=57), making them excellent candidates for CT contrast.[4] Lanthanide oxide nanoparticles and salts like lanthanum carbonate are densely radio-opaque, leading to significant contrast enhancement in CT images.[4][10]

Fluorescence Imaging: Lanthanide-doped upconverting nanoparticles (UCNPs) can absorb near-infrared (NIR) light and emit visible light.[5][13] This "upconversion" process is highly advantageous for biological imaging as it minimizes autofluorescence from tissues, leading to a high signal-to-noise ratio.[5]

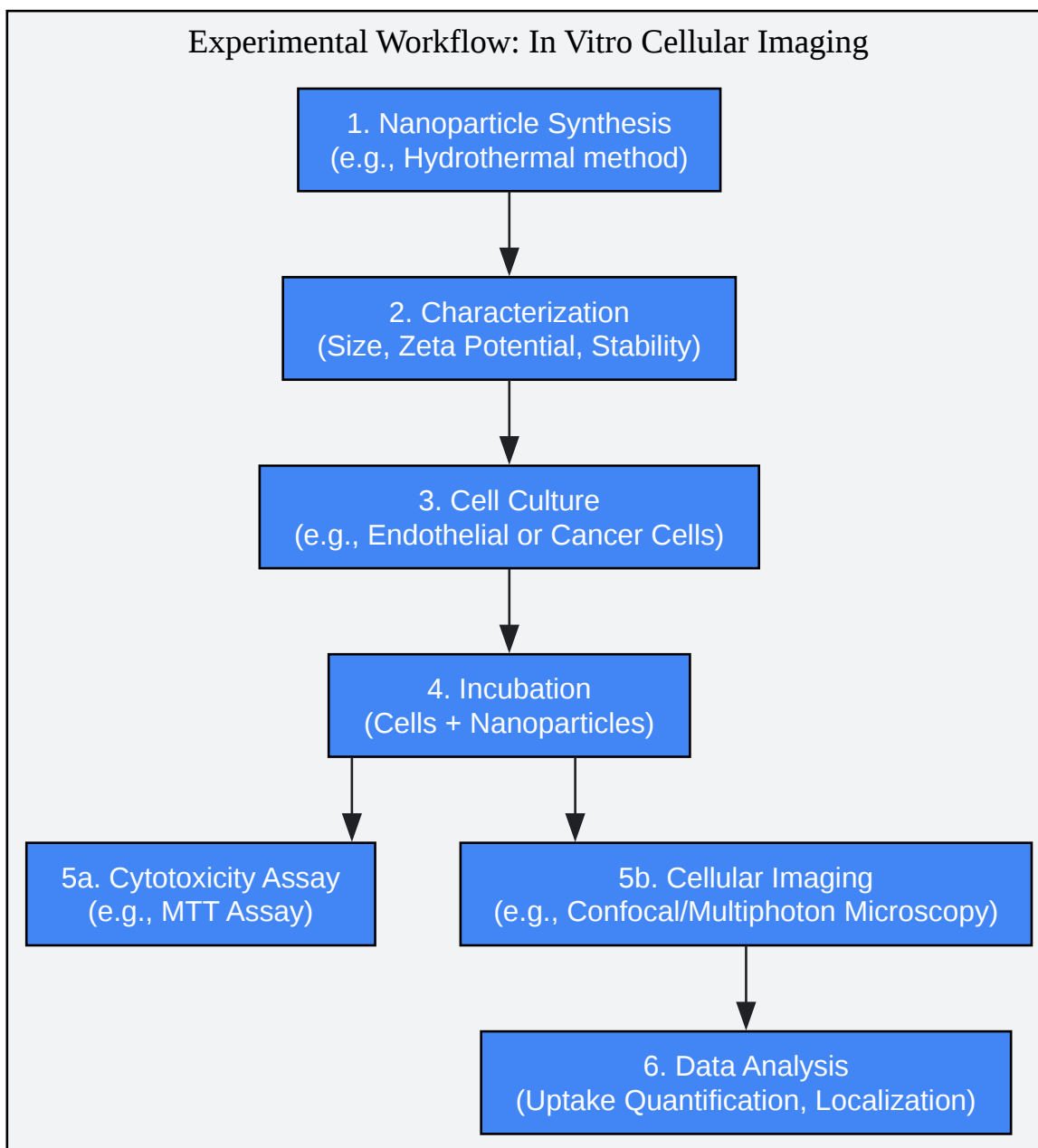
Visualizing the Mechanisms and Workflows

Below are diagrams illustrating the fundamental principles and experimental processes involved in using lanthanide-based contrast agents.



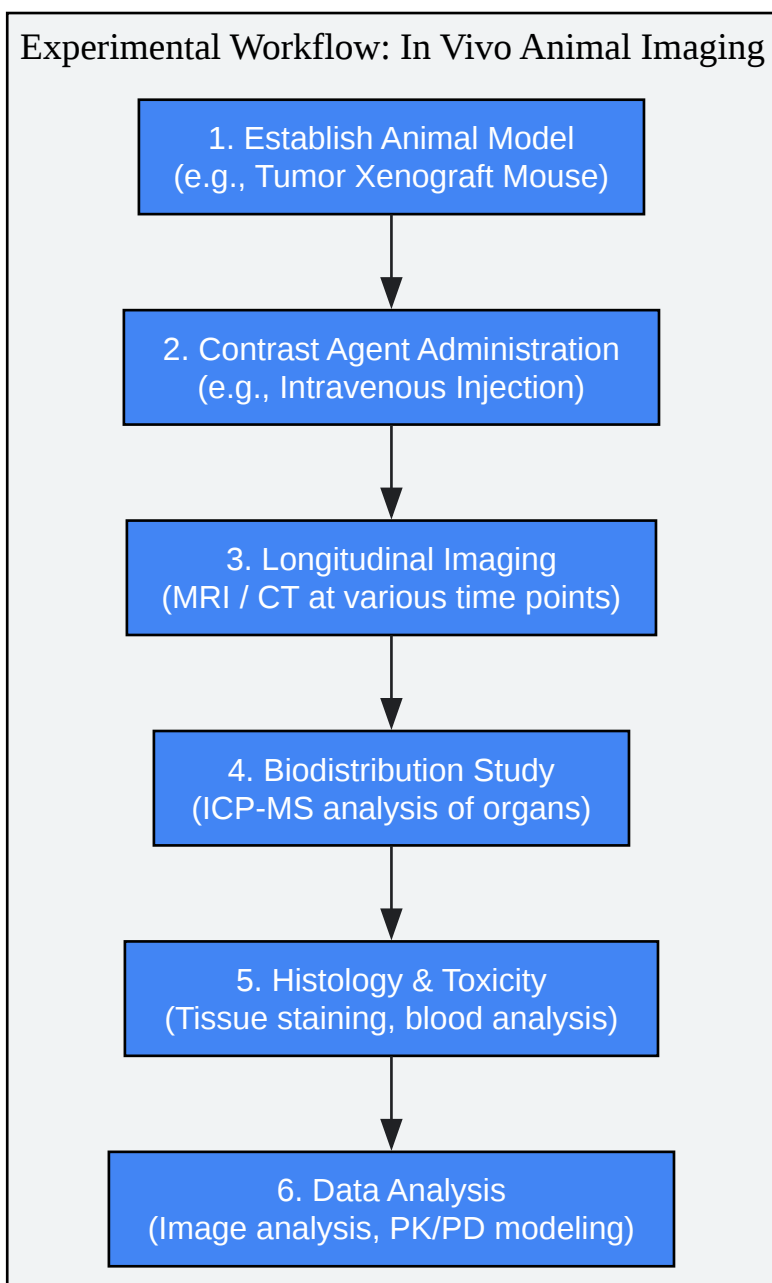
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Mechanism of Lanthanide MRI Contrast Agents.



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Workflow for In Vitro Cellular Imaging Studies.



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Workflow for In Vivo Preclinical Imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for lanthanide-based compounds relevant to their use as imaging agents.

Table 1: Toxicity of Lanthanide Chlorides

Compound	Administration Route	LD50 (mg/kg bodyweight)	Source
Lanthanide Chlorides	Intravenous	> 10	[3]

| Lanthanide Chlorides | Intraperitoneal | > 450 |[3] |

Note: Lanthanides are considered relatively non-toxic elements, but toxicity is a critical consideration, especially for free ions. Chelated or nanoparticle forms are designed to improve safety.[3][14]

Table 2: Properties of Lanthanide-Doped Nanoparticles for Cellular Imaging

Nanoparticle Composition	Diameter (nm)	Zeta Potential (mV)	Imaging Modality	Source
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| NaYF₄:Yb³⁺/Er³⁺ with PEI coating | 20 ± 4 | +36.5 | Upconversion Fluorescence |[13] |

Table 3: CT Imaging Properties of Lanthanum Carbonate

Compound	CT Number (Hounsfield Units)	Observation	Source
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| Lanthanum Carbonate Hydrate Tablets | 8450 ± 450 HU | Produces extremely high radio-opacity |[10] |

Note: Lanthanum carbonate is a medication used to treat hyperphosphatemia and can appear as a positive oral contrast agent in abdominal CT scans.[9][15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Cellular Uptake of Lanthanide Nanoparticles

Objective: To assess the biocompatibility and cellular internalization of lanthanide-based nanoparticles (e.g., La_2O_3 or UCNPs) in a relevant cell line.

Materials:

- Lanthanide nanoparticles, surface-modified for colloidal stability (e.g., PEI-coated).[13]
- Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line like HeLa).[5][13]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- 96-well and 24-well plates.
- Confocal or multiphoton microscope.
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate for the MTT assay and on glass coverslips in a 24-well plate for imaging, at a density that allows for adherence and growth overnight.
- **Nanoparticle Preparation:** Disperse the nanoparticles in complete culture medium via sonication to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1 ng/mL to 1 mg/mL).[13]
- **Incubation:** Replace the medium in the wells with the nanoparticle-containing medium. Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO_2 incubator. Include a control group with medium only.
- **MTT Assay for Cytotoxicity:**

- After incubation, remove the nanoparticle medium and wash cells with PBS.
- Add fresh medium containing MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[\[13\]](#)
- Fluorescence Microscopy for Cellular Uptake:
 - After incubation, wash the cells on coverslips with PBS three times to remove non-internalized nanoparticles.
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Stain the cell nuclei with DAPI for 5 minutes.
 - Mount the coverslips onto glass slides.
 - Image the cells using a confocal or multiphoton microscope. Use the appropriate laser line for excitation (e.g., 976 nm for UCNPs) and detect the emitted fluorescence.[\[13\]](#) The DAPI signal will delineate the nucleus, allowing for determination of the nanoparticles' subcellular localization (e.g., cytoplasm vs. nucleus).[\[13\]](#)

Protocol 2: In Vivo CT Imaging with Lanthanum-Based Contrast Agent in a Murine Model

Objective: To evaluate the contrast enhancement and biodistribution of a lanthanum-based nanoparticle formulation using in vivo CT imaging.

Materials:

- Lanthanide oxide nanoparticles (e.g., La_2O_3 NPs) formulated for in vivo use (e.g., PEG-coated for prolonged circulation).
- Animal model (e.g., healthy BALB/c mice or tumor-bearing nude mice).

- Micro-CT scanner.
- Anesthesia (e.g., isoflurane).
- Catheter for intravenous injection.

Methodology:

- **Animal Preparation:** Anesthetize the mouse using isoflurane. Place the animal on the scanner bed, maintaining anesthesia and monitoring vital signs throughout the procedure.
- **Pre-Contrast Scan:** Acquire a baseline CT scan of the region of interest (e.g., abdomen or tumor area) before administering the contrast agent.
- **Contrast Agent Administration:** Administer the lanthanum nanoparticle suspension via intravenous (tail vein) injection at a predetermined dose (e.g., based on La concentration).
- **Post-Contrast Scans:** Acquire a series of CT scans at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to observe the dynamic distribution and clearance of the agent.
- **Image Analysis:**
 - Reconstruct the CT images.
 - Draw Regions of Interest (ROIs) over specific organs (e.g., liver, spleen, kidneys, tumor) and major blood vessels on both pre- and post-contrast images.
 - Measure the average signal intensity in Hounsfield Units (HU) within each ROI.
 - Calculate the signal enhancement as the difference in HU between post- and pre-contrast images.
- **Biodistribution Analysis (Optional, Terminal Study):**
 - At the final time point, euthanize the animal.
 - Harvest major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

- Weigh the tissues and measure the lanthanum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[16]
- Toxicity Assessment (Optional): Collect blood for serum chemistry and hematology analysis. Perform histological examination (e.g., H&E staining) of major organs to assess any potential tissue damage.[17]

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